molecular formula C16H14N6O3S B2407195 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide CAS No. 2034373-20-9

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

Cat. No.: B2407195
CAS No.: 2034373-20-9
M. Wt: 370.39
InChI Key: XAHPHUKLELWKHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a complex synthetic heterocyclic compound engineered for advanced pharmaceutical research, particularly in the field of oncology. Its molecular architecture strategically incorporates two high-value pharmacophores: a [1,2,4]triazolo[4,3-b]pyridazine scaffold and a 5-(thiophen-2-yl)isoxazole unit. The integration of the thiophene ring is a recognized strategy in medicinal chemistry to enhance a compound's lipophilicity and improve its metabolic stability, which are critical parameters for drug-likeness . Simultaneously, the isoxazole moiety is an electron-rich heterocycle known for its significant role in promoting strong interactions with biological enzymes and receptors, thereby improving the efficacy and selectivity of potential therapeutic agents . Recent, cutting-edge research has highlighted the exceptional promise of 5-(thiophen-2-yl)isoxazole derivatives as potent anti-breast cancer agents. Studies indicate that these compounds can function by inhibiting the Estrogen Receptor alpha (ERα), a crucial nuclear hormone receptor and a validated target in the majority of breast cancer cases . The specific molecular framework of this compound suggests a potential mechanism of action involving the disruption of key protein-protein or protein-DNA interactions within disease-related pathways. As a sophisticated chemical tool, it is intended for use in hit-to-lead optimization campaigns, target validation studies, and the investigation of novel mechanisms of action in cancer biology. Researchers will find this compound highly valuable for probing complex signaling pathways and developing new therapeutic strategies. This product is supplied For Research Use Only. It is strictly not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O3S/c1-2-24-15-6-5-13-18-19-14(22(13)20-15)9-17-16(23)10-8-11(25-21-10)12-4-3-7-26-12/h3-8H,2,9H2,1H3,(H,17,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHPHUKLELWKHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNC(=O)C3=NOC(=C3)C4=CC=CS4)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a complex organic compound with potential therapeutic applications due to its unique structural features. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

The compound features:

  • Triazolo[4,3-b]pyridazine moiety
  • Isoxazole ring
  • Thiophene group

These structural elements suggest a high potential for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This interaction disrupts various biochemical pathways.
  • Receptor Modulation : It targets receptor tyrosine kinases such as c-Met, which are crucial in cell signaling and cancer progression.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Inhibition of Kinases : Compounds related to this structure have shown effectiveness in inhibiting Polo-like kinase 1 (PLK1), which regulates cell division and is often overactive in cancers.

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Similar derivatives have been shown to disrupt bacterial cell membranes and inhibit growth effectively .

Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of isoxazole derivatives on various cancer cell lines. The results indicated that certain derivatives induced apoptosis and cell cycle arrest through modulation of key regulatory proteins such as Bcl-2 and p21 .

CompoundIC50 (μM)Mechanism of Action
Isoxazole 386Induces apoptosis
Isoxazole 6755Cell cycle arrest

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition profile of similar compounds against α-glucosidase. The evaluated derivatives showed IC50 values significantly lower than standard inhibitors like acarbose, suggesting a robust potential for managing diabetes through enzyme modulation .

CompoundIC50 (μM)Comparison to Acarbose
Compound 5o31.23Better than Acarbose (700.20)
Compound 5a213.50Comparable

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs, particularly those containing isoxazole and triazole functionalities, exhibit significant anticancer properties. For instance:

  • Mechanism of Action : N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide has been shown to inhibit key kinases such as c-Met and Pim-1. These kinases are crucial in regulating cell proliferation and survival pathways. Inhibition leads to cell cycle arrest and apoptosis in cancer cells .
  • Case Studies : In vitro studies have demonstrated that derivatives with similar structures can inhibit the proliferation of various cancer cell lines. For example, certain isoxazole derivatives have shown IC50 values in the low micromolar range against human leukemia cells .

Immunomodulatory Effects

Isoxazole derivatives are known for their immunoregulatory properties. This compound may also exert effects on immune functions:

  • Regulation of Immune Responses : Research has highlighted the ability of isoxazole derivatives to modulate immune responses by enhancing T-cell activation and promoting antibody production . Such properties suggest potential applications in treating autoimmune diseases or enhancing vaccine efficacy.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Antibacterial Studies : Similar compounds have been evaluated for antibacterial activity against pathogens such as E. coli and S. aureus. Some derivatives exhibited significant inhibition rates, indicating that this compound could be explored as a lead compound for antibiotic development .

Q & A

Q. Q1. What are the optimal synthetic routes for synthesizing N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide?

Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling. For example:

Core Heterocycle Formation : Start with diethyl oxalate and a ketone derivative (e.g., 1-(4-methoxyphenyl)ethan-1-one) under sodium hydride in toluene to form pyrazole intermediates .

Triazole Thiadiazole Coupling : React pyrazole intermediates with hydrazine hydrate to form triazole-thiadiazole scaffolds, followed by alkylation or amidation to introduce the ethoxy and isoxazole-thiophene moieties .

Final Functionalization : Use phosphorus oxychloride to activate carboxyl groups for amide bond formation .
Key Tools: High-performance liquid chromatography (HPLC) for purity validation and ¹H NMR for structural confirmation .

Q. Q2. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • ¹H NMR : Assign peaks to protons in the triazolo-pyridazine, isoxazole, and thiophene rings. For example, ethoxy groups show characteristic triplet signals near δ 1.3–1.5 ppm .
  • IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H bends .
  • Elemental Analysis : Verify stoichiometry (e.g., C, H, N, S ratios) .
  • HPLC : Ensure >95% purity using reverse-phase C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. Q3. How can molecular docking studies predict the biological activity of this compound?

Methodological Answer:

Target Selection : Prioritize enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) based on structural homology to related triazole-thiadiazole antifungals .

Docking Workflow :

  • Prepare the ligand (compound) and receptor (target enzyme) using tools like AutoDock Vina.
  • Assign partial charges and optimize hydrogen bonding.
  • Validate docking poses by comparing binding energies (ΔG) and interactions (e.g., π-π stacking with heme in 3LD6) .

Contradiction Resolution : If experimental activity contradicts docking predictions, re-evaluate protonation states or consider allosteric binding sites .

Q. Q4. How can researchers resolve contradictions in solubility and pharmacokinetic data?

Methodological Answer:

SwissADME Analysis : Input the SMILES string to predict logP (lipophilicity), aqueous solubility, and drug-likeness. Compare results with experimental data .

Experimental Validation :

  • Solubility : Use shake-flask method in buffers (pH 1.2–7.4) and measure via UV-Vis spectroscopy.
  • Permeability : Perform Caco-2 cell assays to assess intestinal absorption .

Data Reconciliation : If computational predictions (e.g., high logP) conflict with poor solubility, modify substituents (e.g., replace ethoxy with polar groups) .

Q. Q5. What strategies are effective for studying the compound’s stability under experimental conditions?

Methodological Answer:

Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base). Monitor degradation via HPLC .

X-ray Crystallography : Resolve crystal structures to identify vulnerable bonds (e.g., amide or triazole rings) prone to hydrolysis or oxidation .

Stabilization : Add antioxidants (e.g., BHT) or use inert atmospheres (N₂) during storage .

Q. Q6. How can researchers validate the compound’s mechanism of action in enzyme inhibition assays?

Methodological Answer:

Enzyme Assay Design : Use a fluorometric or colorimetric substrate (e.g., lanosterol for 14-α-demethylase).

Kinetic Analysis : Measure IC₅₀ values and determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

Control Experiments : Compare with known inhibitors (e.g., fluconazole) and validate using knockout strains or siRNA silencing .

Q. Q7. What analytical methods are critical for detecting impurities in synthesized batches?

Methodological Answer:

LC-MS/MS : Identify low-abundance impurities (e.g., de-ethylated byproducts) using high-resolution mass spectrometry .

2D NMR : Resolve overlapping signals from structurally similar impurities (e.g., regioisomers) .

Threshold Setting : Align with ICH Q3A guidelines for reporting, identifying, and qualifying impurities (>0.10%) .

Q. Q8. How can SAR (Structure-Activity Relationship) studies optimize this compound’s bioactivity?

Methodological Answer:

Modular Synthesis : Systematically vary substituents (e.g., ethoxy → methoxy, thiophene → furan) .

Biological Screening : Test analogs against a panel of targets (e.g., kinases, cytochrome P450 enzymes) to identify selectivity trends .

Data-Driven Optimization : Use machine learning (e.g., Random Forest) to correlate structural features (e.g., logP, H-bond donors) with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.